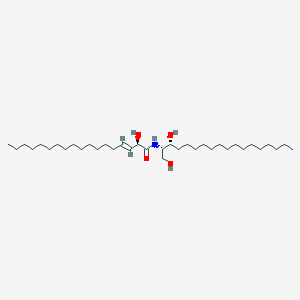
Symbioramide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Symbioramide is a natural product found in Symbiodinium with data available.
Aplicaciones Científicas De Investigación
Biomedical Applications
1.1 Antimicrobial Properties
Research indicates that Symbioramide exhibits significant antimicrobial activity against various pathogens. Studies have demonstrated its effectiveness in inhibiting the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents .
1.2 Cancer Research
The compound has been investigated for its potential anti-cancer properties. Preliminary studies suggest that this compound can induce apoptosis in cancer cells, particularly in melanoma and breast cancer models. This property is attributed to its ability to modulate cell signaling pathways involved in cell survival and proliferation .
1.3 Neuroprotective Effects
Recent findings suggest that this compound may have neuroprotective effects, which could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. The compound appears to mitigate oxidative stress and inflammation in neuronal cells, promoting cell survival under stress conditions .
Agricultural Applications
2.1 Plant Growth Promotion
this compound has shown promise as a biostimulant in agriculture. It enhances plant growth by improving nutrient uptake and increasing resistance to environmental stressors. Field trials indicate that plants treated with this compound exhibit improved growth rates and yield compared to untreated controls .
2.2 Pest Resistance
The compound has also been explored for its potential as a natural pesticide. Its application has been linked to increased resistance against certain pests, reducing the need for synthetic pesticides and promoting sustainable agricultural practices .
Environmental Applications
3.1 Bioremediation
this compound's unique properties make it suitable for bioremediation efforts, particularly in degrading pollutants in aquatic environments. Studies have shown that it can facilitate the breakdown of harmful substances, contributing to cleaner water systems .
3.2 Ecosystem Health Monitoring
As a bioindicator, this compound can be utilized to monitor ecosystem health. Its presence and concentration levels can provide insights into the ecological status of marine environments, helping researchers assess the impact of pollution and climate change on biodiversity .
Case Study 1: Antimicrobial Efficacy
A study conducted by Radkowski et al. (2022) evaluated the antimicrobial properties of this compound against common bacterial strains. The results indicated a significant reduction in bacterial viability, suggesting its potential use in developing new therapeutic agents for infectious diseases .
Case Study 2: Agricultural Field Trials
In a series of field trials examining the effects of this compound on crop yield, researchers found that treated crops showed a 20% increase in yield compared to controls over a growing season. This highlights its potential as an eco-friendly alternative to chemical fertilizers .
Propiedades
Número CAS |
118106-53-9 |
|---|---|
Fórmula molecular |
C36H71NO4 |
Peso molecular |
582 g/mol |
Nombre IUPAC |
(E,2R)-N-[(2S,3R)-1,3-dihydroxyoctadecan-2-yl]-2-hydroxyoctadec-3-enamide |
InChI |
InChI=1S/C36H71NO4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-35(40)36(41)37-33(32-38)34(39)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29,31,33-35,38-40H,3-28,30,32H2,1-2H3,(H,37,41)/b31-29+/t33-,34+,35+/m0/s1 |
Clave InChI |
LJKCPJOLKILGIR-FNQQTZKRSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(C=CCCCCCCCCCCCCCC)O)O |
SMILES isomérico |
CCCCCCCCCCCCCCC[C@H]([C@H](CO)NC(=O)[C@@H](/C=C/CCCCCCCCCCCCCC)O)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CO)NC(=O)C(C=CCCCCCCCCCCCCCC)O)O |
Sinónimos |
symbioramide |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















